molecular formula C20H22N2O5 B2795956 methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate CAS No. 2034242-93-6

methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate

Cat. No.: B2795956
CAS No.: 2034242-93-6
M. Wt: 370.405
InChI Key: FJHNXIFGAOBNQP-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate is a synthetic small molecule featuring a pyridine-4-amido core substituted with a tetrahydropyran (oxan-4-yl)methoxy group and linked to a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-20(24)15-2-4-17(5-3-15)22-19(23)16-6-9-21-18(12-16)27-13-14-7-10-26-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHNXIFGAOBNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Lactones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and tetrahydropyran derivatives.

Scientific Research Applications

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and isonicotinamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

The following analysis compares methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate with structurally related compounds, focusing on synthesis, crystallography, and intermolecular interactions.

Quinoline-Piperazine-Benzoate Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a benzoate ester and piperazine-linked quinoline core. Key differences include:

  • Substituent Effects: The target compound replaces the quinoline-piperazine motif with a pyridine-4-amido group and oxan-4-ylmethoxy substituent.
  • Synthesis : All compounds in were crystallized from ethyl acetate, yielding yellow/white solids. The target compound’s synthesis route (unreported) may differ due to its amide bond, which typically requires coupling reagents (e.g., EDC/HOBt).
  • Characterization: Similarities include the use of $ ^1H $ NMR and HRMS for structural confirmation. However, the oxan-4-yl group in the target compound would produce distinct NMR signals (e.g., δ 3.5–4.0 ppm for tetrahydropyran protons) compared to the aryl-quinoline protons in C1–C7 .

Table 1: Substituent Comparison

Compound Core Structure Key Substituent Aromatic Stacking Potential
Target Compound Pyridine-4-amido + benzoate Oxan-4-ylmethoxy Moderate (amide + pyridine)
C1–C7 () Quinoline-piperazine-benzoate Halogens/methoxy/SMe/CF₃ High (quinoline + aryl)
Chloroquinoline-Based Ethers ()

Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I) and analogs exhibit ether-linked chloroquinoline and benzoate groups. Comparisons include:

  • Crystallography: The target compound’s oxan-4-ylmethoxy group may disrupt coplanarity observed in ’s chloroquinoline ethers (e.g., near-coplanar non-H atoms in I–III). This could reduce π–π stacking efficiency, as seen in compound V of , where non-coplanar pyridine and quinoline units limit stacking .
  • Intermolecular Interactions: highlights π–π stacking and C–H⋯O/N hydrogen bonds. The target compound’s amide group may introduce additional H-bond donors (N–H), enhancing supramolecular assembly compared to the ethers in , which rely on weaker interactions.

Table 2: Crystallographic Properties

Compound Space Group Key Interactions Planarity
Target Compound (Inferred) Amide H-bonding + π–π Non-coplanar (oxan)
I–III () P21/n, Pbca π–π stacking Near-coplanar
V () O–H⋯N + π–π Non-coplanar
Pyridinium-Benzoate Salts ()

Adducts like 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate share ionic interactions between pyridine and benzoate groups. Contrasts with the target compound include:

  • Ionic vs. Covalent Linkage : The target compound’s methyl benzoate ester and amide bond are covalent, whereas ’s adducts are ionic salts. This difference impacts solubility; ionic adducts may have higher aqueous solubility than the target’s ester.
  • Synthesis: uses methanol-water solvents for crystallization, while the target compound’s synthesis (if similar to ) may favor ethyl acetate.

Biological Activity

Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a pyridine ring through an amide bond, with an oxan-4-yl methoxy substituent. The chemical structure can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4

This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC11, an enzyme involved in the regulation of gene expression. In vitro studies indicated an IC50 value of 3.5 µM for HDAC11, demonstrating its potential as an epigenetic modulator .
  • Nicotinic Acetylcholine Receptors : The presence of the pyridine moiety suggests possible interactions with nicotinic receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

In Vitro Studies

Target IC50 Value (µM) Selectivity
HDAC113.5Selective over other HDACs
Nicotinic ReceptorsTBDTBD

These findings indicate that this compound may serve as a lead compound for the development of therapeutics targeting HDACs and nicotinic receptors.

Case Studies

  • HDAC Inhibition : A study demonstrated that the compound exhibited approximately 85% inhibition of HDAC11 at a concentration of 10 µM, while showing minimal effects on other HDAC subtypes . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Neuroprotective Effects : Preliminary data suggest that compounds with similar structures have shown neuroprotective effects in models of neurodegeneration, potentially due to their ability to modulate histone acetylation and gene expression involved in neuronal survival.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Oxan Ring : Enhances solubility and stability.
  • Pyridine Moiety : Facilitates interaction with biological targets such as receptors and enzymes.

Research indicates that modifications to the methoxy group can significantly influence the compound's binding affinity and selectivity towards HDAC11 .

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for preparing methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate?

Methodological Answer:
The synthesis involves three critical stages:

Formation of the pyridine-4-amido core : Introduce the amide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) between pyridine-4-carboxylic acid derivatives and the benzoate ester precursor .

Oxan-4-ylmethoxy group installation : Utilize nucleophilic substitution or Mitsunobu reactions to attach the oxan-4-ylmethoxy moiety to the pyridine ring. Reaction conditions (e.g., DMF as solvent, 60–80°C) must balance steric hindrance and yield .

Esterification : Protect the benzoic acid group using methyl esterification (e.g., methanol/H₂SO₄ reflux) early in the synthesis to avoid side reactions .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd for coupling) and solvent polarity to improve yields (typically 50–75% for analogous compounds) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the oxan-4-ylmethoxy group (δ ~3.5–4.5 ppm for oxane protons) and amide bond formation (δ ~7.5–8.5 ppm for aromatic protons adjacent to the amide) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine and benzoate regions .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the ester and amide linkages .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .

Advanced: How can computational modeling predict the compound’s biological interactions and guide SAR studies?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the oxan-4-ylmethoxy group’s role in hydrophobic interactions and the amide’s hydrogen-bonding potential .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data from analogues. For example, bulkier oxane substituents may enhance membrane permeability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

Advanced: What strategies resolve low yields during the amidation step in the synthesis?

Methodological Answer:

  • Coupling Reagent Selection : Replace EDC/HOBt with PyBOP or HATU to improve efficiency in polar aprotic solvents (e.g., DCM vs. DMF) .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) while maintaining yields .

Advanced: How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store samples at –20°C in anhydrous DMSO to prevent ester hydrolysis .
  • pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–13). The oxan-4-ylmethoxy group may hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : Perform accelerated degradation studies under UV/visible light. Amber vials are recommended for long-term storage .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace oxan-4-yl with smaller (tetrahydrofuran) or larger (azepane) heterocycles to probe steric effects .
    • Substitute the methyl ester with ethyl or tert-butyl esters to evaluate lipophilicity’s impact on bioavailability .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate ring to modulate electronic properties .
  • Biological Testing : Screen derivatives against target assays (e.g., enzyme inhibition) and correlate results with computational predictions .

Advanced: How to address contradictory spectroscopic data during characterization?

Methodological Answer:

  • Signal Assignment Conflicts :
    • Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .
    • Acquire NOESY spectra to confirm spatial proximity of protons in disputed regions .
  • Mass Spec Anomalies : Re-run HRMS with internal calibration (e.g., sodium formate clusters) to verify molecular ion accuracy .
  • Batch Variability : Ensure consistent purification (e.g., column chromatography vs. recrystallization) to eliminate impurities causing spectral noise .

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